Molecular Weight and Predicted Boiling Point Elevation Versus Mono‑Substituted Analogs
4‑(Trifluoromethoxy)‑2‑(trifluoromethyl)phenacyl bromide (MW 351.04 g·mol⁻¹) exhibits a predicted boiling point of 285.2 ± 40.0 °C, which is 19–21 °C higher than that of 4‑(trifluoromethoxy)phenacyl bromide (266.0 ± 35.0 °C) and 4‑(trifluoromethyl)phenacyl bromide (264.2 ± 40.0 °C) [1][2]. The density of the target compound (1.687 ± 0.06 g·cm⁻³) is also substantially greater than that of the mono‑substituted comparators (1.621 and 1.592 g·cm⁻³, respectively), consistent with the additional CF₃ group.
| Evidence Dimension | Predicted boiling point (ACD/Labs) and density |
|---|---|
| Target Compound Data | BP 285.2 ± 40.0 °C; density 1.687 ± 0.06 g·cm⁻³ |
| Comparator Or Baseline | 4‑(Trifluoromethoxy)phenacyl bromide: BP 266.0 ± 35.0 °C, density 1.621 ± 0.06 g·cm⁻³; 4‑(Trifluoromethyl)phenacyl bromide: BP 264.2 ± 40.0 °C, density 1.592 ± 0.06 g·cm⁻³ |
| Quantified Difference | ΔBP = +19 to +21 °C; Δdensity = +0.066 to +0.095 g·cm⁻³ |
| Conditions | Predicted values from ACD/Labs algorithm as reported on ChemicalBook |
Why This Matters
Higher boiling point and density directly affect distillation/purification strategies, shipping classification, and large‑scale handling requirements, making the target compound distinct in process chemistry workflows.
- [1] ChemicalBook. 4-(Trifluoromethoxy)phenacyl bromide – CAS 103962‑10‑3. https://www.chemicalbook.cn/CASEN_103962-10-3.htm View Source
- [2] ChemicalBook. 4-(Trifluoromethyl)phenacyl bromide – CAS 383‑53‑9. https://www.chemicalbook.cn/CASEN_383-53-9.htm View Source
